2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the hexahydroquinazolin-4-yl group might be introduced via a cyclization reaction, while the thio group could be added using a thiolation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydroquinazolin-4-yl group suggests that part of the molecule is cyclic, while the thio and methoxyphenyl groups are likely to be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the thio group might make the compound susceptible to oxidation reactions, while the hexahydroquinazolin-4-yl group could potentially undergo further cyclization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the thio group could potentially make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research into quinazolinone derivatives, such as those related to the chemical structure , has demonstrated significant analgesic and anti-inflammatory activities. In a study, novel quinazolinyl acetamides were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. The findings indicated that compounds within this class, particularly those with ethylamino groups, exhibited potent analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for conditions requiring the modulation of pain and inflammation, albeit with mild ulcerogenic potential compared to traditional analgesics like aspirin (Alagarsamy et al., 2015).
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial properties. The synthesis of new quinazolines and their subsequent screening against various bacterial and fungal strains revealed promising antibacterial and antifungal activities. This research underscores the potential of quinazolinone derivatives in developing new antimicrobial agents, which could be crucial in the fight against resistant microbial strains (Desai, Shihora, & Moradia, 2007).
Cancer Research
The exploration of quinazolinone-based derivatives in cancer research has yielded interesting results. A study focused on the synthesis and characterization of a new quinazolinone-based derivative, showcasing its potent dual inhibitory action against VEGFR-2 and EGFR tyrosine kinases. These enzymes are crucial in cancer cell proliferation and survival, indicating that compounds of this nature might offer a new avenue for cancer therapy, particularly due to their cytotoxic activity against several human cancer cell lines (Riadi et al., 2021).
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-15-27-19-12-8-6-10-17(19)22(25-23(27)29)31-16-21(28)24-18-11-7-9-13-20(18)30-3/h7,9,11,13H,4-6,8,10,12,14-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJCLUZVDRKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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